molecular formula C22H28N2O4S B2863159 N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 1040634-89-6

N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2863159
CAS No.: 1040634-89-6
M. Wt: 416.54
InChI Key: BFXPVZKKIOZNSW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a chemical research compound designed for scientific and laboratory investigation. This synthetic small molecule features a complex structure that incorporates both acetamide and piperidine motifs, which are of significant interest in medicinal chemistry. Piperidine rings are a common feature in many pharmacologically active compounds and are frequently explored in drug discovery efforts . The presence of the tosyl (p-toluenesulfonyl) group is often utilized in synthetic chemistry to act as a protecting group for amines or as a key substituent that can influence the molecule's biological activity and physical properties. Researchers may investigate this compound as a potential inhibitor of enzymatic targets, given that structurally related piperidine-acetamide compounds have been studied as potent inhibitors of enzymes such as soluble epoxide hydrolase (sEH) . Its applications are suited for in vitro biochemical assays and pharmacological profiling to elucidate its mechanism of action and specific binding affinity. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-28-20-11-9-18(10-12-20)23-22(25)16-19-6-4-5-15-24(19)29(26,27)21-13-7-17(2)8-14-21/h7-14,19H,3-6,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXPVZKKIOZNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” typically involves the following steps:

    Formation of the Tosylpiperidine Intermediate: The tosylation of piperidine is achieved by reacting piperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where 4-ethoxyphenylamine reacts with an appropriate electrophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the tosylpiperidine intermediate with the ethoxyphenyl derivative in the presence of an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the acetamide functional group, potentially converting it to an amine.

    Substitution: The tosyl group can be substituted under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” would depend on its specific biological targets. Generally, compounds of this nature may interact with:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering their signaling pathways.

    Cellular Pathways: Affecting various cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide with structurally related acetamides, emphasizing substituent-driven differences:

Compound Name Key Substituent(s) Biological Activity/Properties Reference
This compound 1-Tosylpiperidin-2-yl Hypothesized enzyme inhibition (e.g., kinases)
N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide (13) Quinazolinone-thioether, sulfamoylphenyl Antimicrobial activity (Gram-positive bacteria)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Quinazoline-sulfonyl, pyrrolidine Anticancer (IC₅₀: 1.2–3.8 µM across cell lines)
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide Thiazolidinone-imino Tautomerism (1:1 ratio of tautomers in solution)
2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (Y206-8490) Fluorophenyl-ethyl Moderate lipophilicity (logP: 2.74)

Pharmacological and Physicochemical Properties

  • Anticancer Activity : Quinazoline-sulfonyl analogs (e.g., compound 38) exhibit potent cytotoxicity against HCT-116, MCF-7, and PC-3 cell lines, likely due to DNA intercalation or topoisomerase inhibition . The tosylpiperidin group in the main compound may similarly target microtubules or kinase domains.
  • Antimicrobial Potential: Compound 13 demonstrates efficacy against Staphylococcus aureus (MIC: 4 µg/mL), attributed to the sulfamoylphenyl-thioether moiety disrupting bacterial folate synthesis .

Stability and Tautomerism

Compounds with heterocyclic cores (e.g., thiazolidinone in 3c) exhibit tautomerism, influencing their reactivity and bioavailability.

Biological Activity

N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound generally follows a multi-step process:

  • Formation of Tosylpiperidine Intermediate : Piperidine is reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the tosylpiperidine intermediate.
  • Introduction of Ethoxyphenyl Group : The ethoxyphenyl group is introduced via nucleophilic substitution, where 4-ethoxyphenylamine reacts with an electrophile.
  • Formation of Acetamide Linkage : The final step involves the reaction of the tosylpiperidine intermediate with the ethoxyphenyl derivative in the presence of an acylating agent, such as acetic anhydride.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors:

  • Enzyme Interaction : The compound may inhibit or modulate enzyme activity, which can influence various metabolic pathways.
  • Receptor Binding : It has the potential to bind to certain receptors, altering their signaling pathways and leading to various biological effects .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

Analgesic and Anti-inflammatory Properties

Studies have suggested that compounds similar to this compound possess analgesic and anti-inflammatory effects. These properties are attributed to their ability to modulate pain pathways and inflammatory responses .

Antibacterial Activity

Emerging research has shown that derivatives containing the tosylpiperidine moiety can exhibit significant antibacterial activity against various bacterial strains. For example, compounds derived from similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating potency in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamideMethoxy group instead of ethoxyAnalgesic, anti-inflammatory
N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamideChlorine substitutionAntibacterial
N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamideFluorine substitutionPotentially neuroprotective

The presence of the ethoxy group in this compound may impart distinct physicochemical properties compared to its analogs, influencing its solubility, stability, and interaction with biological targets.

Study on Analgesic Effects

In a controlled study exploring the analgesic properties of related compounds, researchers found that those containing the tosylpiperidine structure exhibited significant pain relief in animal models. The study measured pain response through behavioral assessments and biochemical markers associated with inflammation .

Antibacterial Efficacy Evaluation

A series of experiments assessed the antibacterial efficacy of various derivatives against five strains of bacteria. Results indicated that compounds similar to this compound showed potent inhibition, particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What advanced techniques validate the compound’s potential as a pharmacological probe?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • In Vivo Pharmacokinetics : Measure bioavailability, half-life, and tissue distribution in rodent models .
  • Proteomic Profiling : SILAC-based mass spectrometry identifies off-target protein interactions .

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